Cas no 1311159-05-3 (Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-)

Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-, is a specialized boronic acid derivative featuring a trifluoroethoxy substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its electron-withdrawing trifluoroethoxy group, which enhances reactivity and selectivity in forming carbon-carbon bonds. The methyl group at the 5-position further modulates steric and electronic properties, making it useful in synthesizing complex aryl and heteroaryl structures. Its stability under typical reaction conditions and compatibility with diverse catalytic systems make it a reliable reagent for pharmaceutical and agrochemical applications. The compound’s well-defined reactivity profile ensures consistent performance in targeted synthetic pathways.
Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]- structure
1311159-05-3 structure
Product name:Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-
CAS No:1311159-05-3
MF:C9H10BF3O3
MW:233.980113506317
CID:5158799

Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • (5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)boronic acid
    • [5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid
    • [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
    • Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-
    • Inchi: 1S/C9H10BF3O3/c1-6-2-3-8(7(4-6)10(14)15)16-5-9(11,12)13/h2-4,14-15H,5H2,1H3
    • InChI Key: NISGGCJCHFHXGN-UHFFFAOYSA-N
    • SMILES: FC(COC1C=CC(C)=CC=1B(O)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Topological Polar Surface Area: 49.7

Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM562480-1g
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
1311159-05-3 95%+
1g
$*** 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248774-250mg
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
1311159-05-3 97%
250mg
¥2884.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248774-1g
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
1311159-05-3 97%
1g
¥6213.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248774-5g
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
1311159-05-3 97%
5g
¥15976.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248774-100mg
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
1311159-05-3 97%
100mg
¥1598.00 2024-08-09

Additional information on Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-

Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]- (CAS No. 1311159-05-3): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

The compound Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]- (CAS No. 1311159-05-3) represents a fascinating molecule with significant implications in the fields of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and biotechnological innovations. The presence of a Boronic acid moiety and a substituted phenyl ring with a 2,2,2-trifluoroethoxy group makes it a versatile candidate for various biochemical interactions.

In recent years, the study of boronic acids has seen remarkable advancements, particularly in their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The Boronic acid functional group is renowned for its ability to form stable complexes with diols, a property that has been exploited in various biotechnological applications. This characteristic is particularly useful in the development of protease inhibitors and other enzyme-targeted therapeutics.

The specific structure of Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]- introduces additional layers of functionality that enhance its utility. The 5-methyl substituent on the phenyl ring contributes to the molecule's overall stability and reactivity, while the 2,2,2-trifluoroethoxy group imparts electronic and steric properties that can influence its interaction with biological targets. These features make it an attractive scaffold for designing novel compounds with improved pharmacological profiles.

One of the most notable applications of this compound is in the field of drug discovery. Boronic acids have been extensively studied for their role in creating covalent bonds with biological targets, which can lead to more potent and selective drugs. For instance, the development of kinase inhibitors has been significantly advanced by the use of boronic acid derivatives. The ability of Boronic acid moieties to form reversible covalent bonds with serine or threonine residues in proteins has opened new avenues for therapeutic intervention.

The incorporation of the 5-methyl-2-(2,2,2-trifluoroethoxy)phenyl moiety into the molecular structure enhances the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, the electron-withdrawing nature of the trifluoroethoxy group can modulate the reactivity and selectivity of the boronic acid moiety. These properties make this compound a valuable tool for medicinal chemists seeking to develop next-generation therapeutics.

In academic research, Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]- has been employed in various studies aimed at understanding enzyme mechanisms and developing novel catalysts. Its unique reactivity has allowed researchers to explore new synthetic pathways and develop innovative methodologies for organic synthesis. The compound's ability to participate in cross-coupling reactions has been particularly useful in constructing complex molecular architectures.

The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for drug candidates. Several studies have demonstrated its efficacy in inhibiting specific enzymes involved in diseases such as cancer and inflammation. The ability to tailor the structure of this compound to target particular biological pathways has made it a promising candidate for further development.

The use of computational methods and high-throughput screening techniques has further accelerated the discovery process involving this compound. These approaches have enabled researchers to rapidly assess the binding affinity and selectivity of various boronic acid derivatives against biological targets. The integration of computational chemistry with experimental validation has provided valuable insights into optimizing drug-like properties.

The environmental impact and sustainability considerations are also important aspects when evaluating compounds like Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-. Efforts are being made to develop synthetic routes that minimize waste and reduce environmental footprint while maintaining high yields and purity standards. Green chemistry principles are being increasingly adopted to ensure that future developments in this field are sustainable and environmentally responsible.

In conclusion, Boronic acid, B-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]- (CAS No. 1311159-05-3) is a multifaceted compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and biotechnological applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing therapeutic strategies across multiple disciplines.

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